molecular formula C11H12N4O3S B2446624 N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1210968-96-9

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2446624
CAS No.: 1210968-96-9
M. Wt: 280.3
InChI Key: BICNIKVQFAQEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic heterocyclic compound incorporating both a 1,3,4-oxadiazole ring and a thiophene moiety, designed for advanced pharmacological and biochemical research. The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities . Compounds featuring this structure have demonstrated potent effects against drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting essential pathways such as lipoteichoic acid (LTA) biosynthesis . Furthermore, the 1,3,4-oxadiazole nucleus is a privileged structure in anticancer agent development, with numerous derivatives showing promising cytotoxic activity against various cancer cell lines . The integration of the thiophene methyl group contributes to the molecule's potential for varied receptor interactions and may influence its electronic properties and metabolic stability. This compound is supplied as a high-purity material for research purposes in drug discovery, serving as a key intermediate or a lead compound for investigating new antimicrobial and anticancer therapeutics. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-7-14-15-9(18-7)6-13-11(17)10(16)12-5-8-3-2-4-19-8/h2-4H,5-6H2,1H3,(H,12,16)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICNIKVQFAQEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from a suitable precursor such as 2-bromoacetophenone.

    Coupling of the Oxadiazole and Thiophene Rings: The oxadiazole and thiophene rings are coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.

    Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through the reaction of the coupled product with oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides and ring-opened products.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of an oxadiazole ring and a thiophene ring, which contributes to its diverse properties. The synthesis typically involves several key steps:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Methyl Group : Methylation is performed using methyl iodide or similar reagents.
  • Synthesis of the Thiophene Ring : Initiated from precursors like 2-bromoacetophenone through a series of reactions.
  • Coupling of Rings : The final compound is formed by coupling the oxadiazole and thiophene rings via cross-coupling methods such as Suzuki or Stille coupling with palladium catalysts.
  • Formation of the Oxalamide Moiety : This is accomplished by reacting the coupled product with oxalyl chloride and an amine .

Medicinal Chemistry

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits promising biological activities that make it a candidate for drug development:

  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth by targeting specific enzymes involved in bacterial metabolism. Studies indicate that derivatives of oxadiazole compounds can effectively disrupt bacterial cell wall synthesis .
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation. For instance, studies on similar oxadiazole derivatives have reported significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 .

Materials Science

The electronic properties of this compound make it suitable for applications in materials science:

  • Organic Semiconductors : Its unique structure allows for effective charge transfer processes, making it a candidate for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) .
  • Conductive Polymers : The compound's ability to participate in redox reactions can be harnessed to develop conductive polymers with tailored properties for various industrial applications .

Antimicrobial Activity Study

A study conducted on derivatives of this compound demonstrated its efficacy against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Anticancer Activity Study

In another investigation focused on anticancer properties, this compound was tested against various cancer cell lines. The study reported significant growth inhibition percentages across different concentrations.

Cell LinePercent Growth Inhibition (%)Concentration (µM)
SNB-1986.6110
OVCAR-885.2610
HCT11656.8810

Mechanism of Action

The mechanism of action of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.

    Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-thienylmethyl)-N2-(5-methyl-1,3,4-oxadiazol-2-yl)oxalamide
  • N1-(5-methyl-1,3,4-oxadiazol-2-yl)-N2-(2-thienylmethyl)oxalamide

Uniqueness

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the specific arrangement of the oxadiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Methyl Group : Methylation is often performed using methyl iodide or similar reagents.
  • Synthesis of the Thiophene Ring : This can be initiated from precursors like 2-bromoacetophenone through a series of reactions.
  • Coupling of Rings : The final compound is formed by coupling the oxadiazole and thiophene rings via cross-coupling methods such as Suzuki or Stille coupling with palladium catalysts .

The molecular formula for this compound is C15_{15}H16_{16}N4_{4}O3_{3}S, with a molecular weight of approximately 336.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety can bind to active sites on enzymes, inhibiting their function. This mechanism is crucial for its antimicrobial properties.
  • Receptor Modulation : The compound may also interact with cellular receptors, influencing signaling pathways related to inflammation and apoptosis .

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. The mechanism likely involves the disruption of bacterial enzyme activity essential for survival .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to modulate enzyme activity could lead to the inhibition of tumor growth and proliferation. Further studies are required to elucidate its efficacy against specific cancer cell lines .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory responses in vitro and in vivo. The modulation of signaling pathways involved in inflammation could make it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

  • Antimicrobial Activity Study : A study demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
  • Oxidative Stress Protection : Research on related compounds indicated protective effects against oxidative stress in cellular models, highlighting their potential therapeutic applications in neurodegenerative diseases .
  • In Vivo Efficacy : Animal studies have shown that certain oxadiazole derivatives can enhance survival rates under oxidative stress conditions, indicating their potential use in therapeutic strategies for diseases like Friedreich's ataxia .

Applications

This compound has several applications:

Application AreaDescription
Medicinal ChemistryInvestigated for antimicrobial and anticancer properties
Materials ScienceExplored for use in organic semiconductors and conductive polymers
Industrial ChemistryUsed as an intermediate in synthesizing complex molecules

Q & A

Basic: What are the key considerations for optimizing the synthesis of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole and thiophene moieties, followed by coupling via an oxalamide linkage. Critical parameters include:

  • Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Solvent choice : Anhydrous solvents (e.g., THF or DMF) prevent hydrolysis of intermediates .
  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., oxadiazole cyclization) to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity, confirmed by HPLC .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, the thiophene methylene protons appear as a singlet at δ 4.75–5.48 ppm in DMSO-d6 .
  • LC-MS : APCI+ mode detects molecular ion peaks (e.g., [M+H]+^+ at m/z 335–479) and validates molecular weight .
  • IR spectroscopy : Amide C=O stretches (1650–1700 cm1^{-1}) and oxadiazole C=N (1600 cm1^{-1}) confirm functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Substituent variation : Replace the 5-methyl group on the oxadiazole with electron-withdrawing groups (e.g., Cl, NO2_2) to enhance receptor binding .
  • Scaffold hybridization : Integrate moieties from active analogs (e.g., thiazolo[3,2-b]triazole from ) to target enzymes like HIV protease .
  • Molecular docking : Use AutoDock Vina with PDB targets (e.g., 3CLpro for antivirals) to prioritize derivatives with lower binding energies (<-8 kcal/mol) .

Advanced: How to resolve contradictions in crystallographic data during structural analysis?

Answer:

  • Software validation : Refine X-ray data with SHELXL (v2023.1) using high-resolution (<1.5 Å) datasets. Apply TWINABS for twinned crystals .
  • Cross-validation : Compare with DFT-optimized structures (B3LYP/6-31G*) to confirm bond lengths and angles .
  • Data deposition : Submit to the Cambridge Structural Database (CSD) to benchmark against similar oxalamides .

Advanced: What experimental strategies validate in vivo efficacy for antimicrobial applications?

Answer:

  • Murine models : Administer 10–50 mg/kg/day (IP or oral) in septicemia models to assess bacterial load reduction (e.g., S. aureus ATCC 29213) .
  • PK/PD analysis : Measure plasma concentrations via LC-MS/MS to correlate AUC/MIC ratios with efficacy .
  • Toxicity screening : Monitor liver enzymes (ALT, AST) and renal function (BUN) at 7-day intervals .

Advanced: How to address discrepancies in reported bioactivity data?

Answer:

  • Assay standardization : Use CLSI guidelines for MIC determinations to minimize inter-lab variability .
  • Replicate experiments : Perform dose-response curves in triplicate (n=3) with positive controls (e.g., ciprofloxacin for bacteria) .
  • Meta-analysis : Compare IC50_{50} values across studies using hierarchical clustering to identify outlier datasets .

Advanced: What computational methods predict metabolic stability?

Answer:

  • CYP450 inhibition : Use Schrödinger’s QikProp to calculate logP (<3.5) and PSA (<90 Ų) for blood-brain barrier penetration .
  • ADMET prediction : SwissADME evaluates hERG inhibition risk (threshold: IC50_{50} >10 μM) and Ames mutagenicity .
  • Metabolite ID : GLORYx predicts phase I/II metabolites (e.g., oxadiazole hydroxylation) for LC-MS prioritization .

Advanced: How to assess compound stability under varying experimental conditions?

Answer:

  • Forced degradation : Expose to 40°C/75% RH (ICH Q1A) for 4 weeks; monitor decomposition via HPLC purity (<5% degradation) .
  • pH stability : Incubate in PBS (pH 2–9) at 37°C for 24h; quantify intact compound by UV (λ=254 nm) .
  • Light sensitivity : Store in amber vials under ICH Q1B light conditions; use DAD-HPLC to detect photodegradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.